(S)-1-(4-iodophenyl)ethanamine hydrochloride
Overview
Description
(S)-1-(4-iodophenyl)ethanamine hydrochloride, also known as (S)-IPEA hydrochloride, is an organic compound that is commonly used in scientific research. It is an amine derivative of the phenylethylamine family and is a chiral compound with a chiral center at the 4-position. This compound has a wide variety of applications in scientific research and is used as a building block in many biochemical processes.
Scientific Research Applications
Fluorescent Properties and Isomer Separation
(S)-1-(4-iodophenyl)ethanamine hydrochloride: is an intriguing compound with potential applications in fluorescence studies. Researchers have explored its properties, especially in the context of isomerization. A related study focused on aromatic-substituted tetraphenylethylene (TPE) derivatives, which exhibit aggregation-induced emission (AIE) behavior . These derivatives were synthesized and used to separate mixtures of E / Z isomers. The separation was achieved via common column chromatography, and the isomers’ fluorescent properties were systematically investigated. This research sheds light on the fundamental understanding of cis/trans isomerization and provides insights for designing functional molecules.
Neuropharmacology and Hallucinogenic Potential
The compound’s structure suggests potential neuropharmacological applications. For instance, it could be relevant in assessing hallucinogenic potential. Animal models, such as the two-lever drug discrimination procedure and the drug-induced head-twitch response (HTR) in rodents, are commonly used for this purpose . Investigating how (S)-1-(4-iodophenyl)ethanamine hydrochloride interacts with serotonin receptors and its impact on behavior could yield valuable insights.
properties
IUPAC Name |
(1S)-1-(4-iodophenyl)ethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-6H,10H2,1H3;1H/t6-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYFIOFVFANOJA-RGMNGODLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)I)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)I)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClIN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1308650-40-9 | |
Record name | Benzenemethanamine, 4-iodo-α-methyl-, hydrochloride (1:1), (αS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1308650-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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